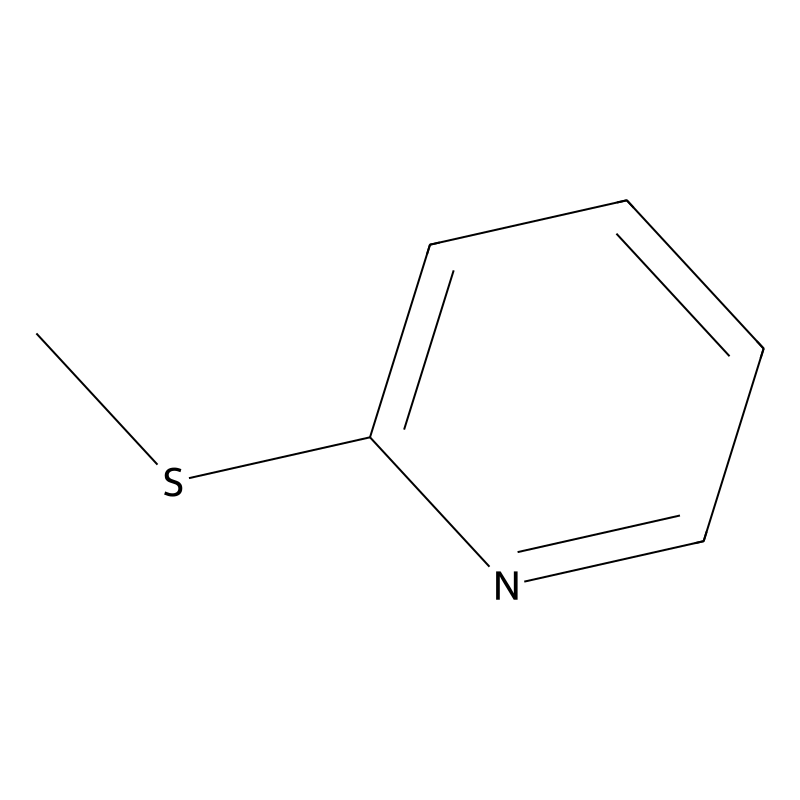2-(Methylthio)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Functional Molecules:
2-(Methylthio)pyridine serves as a valuable building block for the synthesis of various functional molecules with diverse applications. Its reactive nature allows it to participate in various coupling reactions, enabling the construction of complex molecules with desired properties. For instance, research studies have explored its use in the synthesis of:
- Pharmaceutical candidates: Derivatives of 2-(Methylthio)pyridine have been investigated for their potential antimicrobial and anti-inflammatory properties [].
- Functional materials: Research efforts have explored the use of 2-(Methylthio)pyridine in the synthesis of conducting polymers and organic light-emitting diodes (OLEDs) due to its potential for tuning electrical and optical properties [, ].
Precursor for Ligands:
The presence of the sulfur atom in 2-(Methylthio)pyridine makes it a suitable precursor for the preparation of chelating ligands. These ligands can bind to metal ions, forming complexes with various applications in catalysis and material science. Studies have explored its use in the development of ligands for:
- Transition metal catalysts: These catalysts are crucial for various chemical reactions, and 2-(Methylthio)pyridine-derived ligands can play a role in improving their efficiency and selectivity [].
- Metal-organic frameworks (MOFs): MOFs are a class of porous materials with applications in gas storage, separation, and sensing. Research has investigated the use of 2-(Methylthio)pyridine in the design of MOFs with tailored properties.
Research on its own Properties:
Beyond its role as a building block and precursor, 2-(Methylthio)pyridine itself is a subject of scientific research due to its unique properties. Studies have investigated:
- Physical and chemical properties: Researchers have studied its spectroscopic properties, reactivity, and thermal behavior to gain a deeper understanding of its fundamental characteristics.
- Biological activity: While not intended for use in humans, some studies have explored the potential biological activity of 2-(Methylthio)pyridine, such as its interactions with biological systems.
2-(Methylthio)pyridine is an organic compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It features a pyridine ring substituted with a methylthio group at the second position. This compound exhibits a unique structure that contributes to its chemical reactivity and biological properties. The presence of the sulfur atom in the methylthio group enhances its ability to participate in various
- Toxicity: Information on the specific toxicity of 2-(Methylthio)pyridine is limited. However, due to the presence of sulfur, it is advisable to handle it with care as some thiols can be irritants or have other harmful effects.
- Flammability: Data on flammability is not available. However, as with most organic compounds, it is recommended to handle it away from heat sources and open flames.
- Reactivity: The compound might react with strong oxidizing agents. Further research is needed to determine the extent of this reactivity.
The reactivity of 2-(Methylthio)pyridine has been extensively studied. Notable reactions include:
- Bromination: The compound can undergo bromination reactions in the presence of N-bromosuccinimide, leading to the formation of N-(pyridinesulfenyl)succinimide. This reaction typically occurs in carbon tetrachloride and involves the formation of sulfonium bromides .
- Alkylation: A reaction involving methyllithium with 3-cyano-6-methyl-2-(methylthio)pyridine can yield 3-acetyl-6-methyl-2-(methylthio)pyridine, showcasing its potential as a precursor for further functionalization .
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 2-(Methylthio)pyridine can be achieved through several methods:
- Direct Methylation: Starting from pyridine derivatives, methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
- Thioether Formation: The reaction of thioanisole with pyridine under acidic or basic conditions can yield 2-(Methylthio)pyridine.
- Oxidative Methods: Using oxidizing agents like hydrogen peroxide can facilitate the formation of this compound from thioethers .
These methods provide various routes for synthesizing 2-(Methylthio)pyridine depending on available reagents and desired yields.
This compound finds applications in several fields:
- Pharmaceutical Chemistry: Due to its biological activity, it serves as a potential lead compound for drug development targeting specific enzymes.
- Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
- Agricultural Chemistry: Its derivatives may exhibit pesticidal properties, making them candidates for agricultural applications .
Interaction studies involving 2-(Methylthio)pyridine have primarily focused on its role as an enzyme inhibitor. Research indicates that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with 2-(Methylthio)pyridine, each exhibiting unique properties:
These compounds highlight the unique position of 2-(Methylthio)pyridine within the broader context of sulfur-containing heterocycles, particularly regarding its reactivity and potential applications in various fields.
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








